Home > Products > Screening Compounds P94471 > Tomivosertib hydrochloride
Tomivosertib hydrochloride - 1849590-02-8

Tomivosertib hydrochloride

Catalog Number: EVT-285949
CAS Number: 1849590-02-8
Molecular Formula: C17H21ClN6O2
Molecular Weight: 376.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tomivosertib, also known as eFT508 is a MNK1/2 inhibitor. Tomivosertib binds to and inhibits the activity of MNK1 and 2. This prevents MNK1/2-mediated signaling, and inhibits the phosphorylation of certain regulatory proteins, including eukaryotic translation initiation factor 4E (eIF4E), that regulate the translation of messenger RNAs (mRNAs) involved in tumor cell proliferation, angiogenesis, survival and immune signaling.
Source and Classification

Tomivosertib hydrochloride is synthesized as part of a pharmaceutical development effort aimed at targeting specific pathways in cancer cells. It is classified under small molecule drugs and is currently undergoing clinical trials to evaluate its efficacy and safety in treating various forms of cancer, including non-small cell lung cancer.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tomivosertib hydrochloride involves several steps typical for small molecule drug development. Although specific proprietary methods may not be publicly disclosed, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that undergo various chemical reactions.
  2. Reactions: Key reactions may include amination, acylation, and cyclization to construct the core structure of the compound.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels required for pharmacological testing.

The detailed synthetic route remains proprietary but typically follows established organic synthesis protocols.

Molecular Structure Analysis

Structure and Data

Tomivosertib hydrochloride has the molecular formula C17H21ClN6O2C_{17}H_{21}ClN_{6}O_{2} and a molecular weight of approximately 364.85 g/mol. The compound's structure features a central core that interacts with the target kinases, facilitating its inhibitory action.

  • InChIKey: WBGPPUUXCGKTSC-UHFFFAOYSA-N
  • CAS Registry Number: 1849590-02-8

The three-dimensional conformation of Tomivosertib can be modeled using software like PyMOL or ChemDraw, which aids in visualizing its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Tomivosertib hydrochloride undergoes several chemical reactions that are crucial for its function as an inhibitor:

  1. Binding Interactions: The compound binds to the ATP-binding site of MNK1 and MNK2 through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.
  2. Inhibition Mechanism: By occupying the active site, Tomivosertib inhibits the phosphorylation of downstream targets involved in oncogenic signaling pathways.

These interactions can be studied through techniques like molecular dynamics simulations to predict how the compound behaves in a biological environment.

Mechanism of Action

Process and Data

Tomivosertib exerts its therapeutic effects by inhibiting the activity of MNK1 and MNK2 kinases. These kinases play significant roles in regulating protein synthesis through the phosphorylation of eukaryotic initiation factor 4E (eIF4E).

  • Inhibition of Translation: By inhibiting MNK kinases, Tomivosertib reduces the phosphorylation of eIF4E, leading to decreased translation of oncogenic proteins.
  • Impact on Cell Proliferation: This reduction in protein synthesis ultimately affects cell proliferation and survival, making it a potential therapeutic agent against various cancers.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tomivosertib hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or powder form.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stability studies are essential to determine shelf-life under various conditions (temperature, humidity).

These properties are critical for formulating the drug for clinical use.

Applications

Scientific Uses

Tomivosertib hydrochloride is primarily investigated for its applications in oncology:

  • Cancer Treatment: Clinical trials are focusing on its efficacy against non-small cell lung cancer and other malignancies where MNK signaling is implicated.
  • Combination Therapies: It is being studied in combination with other chemotherapeutic agents to enhance therapeutic outcomes by overcoming resistance mechanisms.

Research continues to explore additional applications beyond oncology, potentially extending into other areas where MAP kinase pathways are relevant.

Chemical Characterization and Structural Analysis of Tomivosertib Hydrochloride

Molecular Structure and Physicochemical Properties

Tomivosertib hydrochloride (C₁₇H₂₁ClN₆O₂; CAS 1849590-02-8) is the hydrochloride salt of the selective MNK1/2 inhibitor tomivosertib (free base CAS 1849590-01-7). Its molecular weight is 376.84 g/mol, with an elemental composition of carbon (54.18%), hydrogen (5.62%), chlorine (9.41%), nitrogen (22.30%), and oxygen (8.49%) [1] [7]. The compound features a spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine] core substituted with a critical 6-aminopyrimidin-4-ylamino group at the 6'-position and a methyl group at the 8'-position. The hydrochloride salt forms via protonation of the pyrimidine nitrogen, enhancing aqueous solubility [1] [3].

Key Physicochemical Properties:

  • Solubility: Freely soluble in DMSO (>10 mM), sparingly soluble in water [1].
  • Stability: Stable for >3 years when stored at -20°C in anhydrous form [1].
  • Thermodynamics: Boiling point 735.6°C ± 60.0°C; vapor pressure <0.01 mmHg at 25°C [4].
  • Spectral Signatures: Characteristic SMILES string: O=C(C1=C(C)C=C(NC2=NC=NC(N)=C2)C(N13)=O)NC43CCCCC4.Cl; InChIKey: WBGPPUUXCGKTSC-UHFFFAOYSA-N [1] [7].

Table 1: Experimental vs. Calculated Physicochemical Parameters

ParameterExperimental ValueCalculated Value (RDKit)
Molecular Weight376.84 g/mol376.84 g/mol
Hydrogen Bond Acceptors87
Hydrogen Bond Donors3 (free base)3
Rotatable Bonds22
Topological Polar Surface Area-114.93 Ų
cLogP-1.63
Aromatic Rings2 (pyrimidine + imidazole)2

Synthesis and Optimization Pathways

The synthesis of tomivosertib hydrochloride centers on constructing its spirocyclic core and optimizing the aminopyrimidine pharmacophore. The original route by Reich et al. (2018) involves a convergent strategy [1] [6]:

Key Synthetic Steps:

  • Spirocycle Formation: Cyclohexane-1,3-dione undergoes Knoevenagel condensation with 2-aminonicotinaldehyde, followed by intramolecular cyclization to yield the spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione scaffold.
  • Chlorination and Amination: Selective chlorination at the 6'-position using POCl₃, followed by nucleophilic displacement with 4,6-diaminopyrimidine.
  • Salt Formation: Treatment with HCl in isopropanol yields the crystalline hydrochloride salt (purity >98%) [1].

Optimization Milestones:

  • Early leads exhibited potent MNK inhibition but suffered from poor oral bioavailability.
  • Introduction of the spirocyclohexane moiety reduced metabolic clearance by 80% compared to linear analogs.
  • The 6-aminopyrimidine group was critical for kinase selectivity; replacing it with aminopyridine decreased MNK2 IC₅₀ by 15-fold [1] [9].

Table 2: Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)
8'-Methyl-6'-chloro-spirocyclic coreChlorination of dihydro precursor72
6'-((6-Aminopyrimidin-4-yl)amino) adductNucleophilic substitution68
Tomivosertib free baseDeprotection/crystallization85
Tomivosertib hydrochlorideSalt formation95

Structure-Activity Relationship (SAR) Studies

Tomivosertib’s design stems from systematic SAR studies balancing potency, selectivity, and drug-like properties. The pyridone-aminal scaffold is essential for high-affinity MNK binding [1] [9].

Critical SAR Findings:

  • Pyrimidine Amino Group: Removal or methylation reduces MNK1 inhibition >100-fold due to loss of H-bonding with Val⁵¹⁰ (MNK2).
  • Spirocyclohexane:
  • Contributes to >90% oral bioavailability by restricting conformational flexibility.
  • Replacing cyclohexane with cyclopentane decreases metabolic stability (t₁/₂ reduced from 9.7h to 4.1h) [7].
  • 8'-Methyl Group:
  • Enhances cellular potency (eIF4E phosphorylation IC₅₀ = 2–16 nM vs. >100 nM for des-methyl analog).
  • Sterically blocks oxidation at C7-C8 bond [1] [6].

Selectivity Profile:Tomivosertib exhibits >400-fold selectivity over 98% of human kinases. At 1 μM, only two off-targets show inhibition:

  • CLK4 (IC₅₀ = 790 nM)
  • STK17A (IC₅₀ = 130 nM) [9].

Table 3: Impact of Structural Modifications on Activity

Modification SiteStructural ChangeEffect on MNK1 IC₅₀Effect on eIF4E Phosphorylation (Cellular)
6'-AminopyrimidineReplacement with pyrazine>200 nMInactive at 10 μM
SpirocycleReplacement with piperidine45 nMIC₅₀ = 320 nM
1'-CarbonylReduction to alcohol180 nMIC₅₀ >1 μM
8'-MethylHydrogen substitution12 nMIC₅₀ = 110 nM

The exceptional selectivity arises from tomivosertib’s unique binding mode, confirmed by MNK2 co-crystal structures. The inhibitor occupies the ATP-binding pocket, forming hydrogen bonds with the hinge region (Glu³⁵⁶) and hydrophobic interactions with Leu²⁴⁴ and Met²⁴⁸. The spirocyclohexane extends into a solvent-exposed region, minimizing steric clashes with divergent kinase residues [1] [9].

Properties

CAS Number

1849590-02-8

Product Name

Tomivosertib hydrochloride

IUPAC Name

6-[(6-aminopyrimidin-4-yl)amino]-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione;hydrochloride

Molecular Formula

C17H21ClN6O2

Molecular Weight

376.8 g/mol

InChI

InChI=1S/C17H20N6O2.ClH/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17;/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21);1H

InChI Key

WBGPPUUXCGKTSC-UHFFFAOYSA-N

SMILES

O=C(C1=C(C)C=C(NC2=NC=NC(N)=C2)C(N13)=O)NC43CCCCC4.[H]Cl

Solubility

Soluble in DMSO

Synonyms

Tomivosertib HCl; hydrochloride; Tomivosertib HCl; eFT508; eFT-508; eFT 508; eFT508 hydrochloride

Canonical SMILES

CC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.